2-Pentanone, 3,5-dibromo-

Description

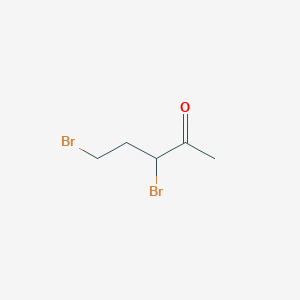

3,5-Dibromo-2-pentanone (CAS: Not explicitly provided; molecular formula: C₅H₈Br₂O) is a halogenated derivative of 2-pentanone, where bromine atoms are substituted at the 3rd and 5th carbon positions. This structural modification significantly alters its physical and chemical properties compared to non-halogenated ketones.

Key properties of 3,5-dibromo-2-pentanone include:

- Molecular weight: ~229.94 g/mol (calculated from C₅H₈Br₂O).

- Electrophilic reactivity: Bromine’s electron-withdrawing nature likely increases susceptibility to nucleophilic attacks compared to non-halogenated ketones.

Properties

IUPAC Name |

3,5-dibromopentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O/c1-4(8)5(7)2-3-6/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVHYQRCFGWXLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313982 | |

| Record name | 3,5-Dibromo-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63141-05-9 | |

| Record name | 3,5-Dibromo-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63141-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination of 2-Pentanone

Drawing parallels to the chlorination of γ-butyrolactone described in CN103709023A, direct bromination of 2-pentanone could involve:

-

Acid-catalyzed bromination : Using HBr or H₂SO₄ as a catalyst, 2-pentanone reacts with bromine in a controlled environment.

-

Radical bromination : Employing NBS and a radical initiator (e.g., AIBN) under UV light to selectively brominate the α-positions.

Critical parameters :

Stepwise Bromination via Intermediate Formation

The synthesis of 3,5-dichloro-2-pentanone from ethyl acetoacetate (CN107473948B) suggests a viable template for bromination:

-

Claisen condensation : Ethyl acetoacetate reacts with a brominating agent to form a dibrominated intermediate.

-

Hydrolysis and decarboxylation : Acidic hydrolysis (e.g., HCl/H₂O) followed by thermal decarboxylation yields the target ketone.

Reaction equation :

Comparative Analysis of Chlorination vs. Bromination

Challenges and Mitigation Strategies

-

Regioselectivity : Bromine’s larger atomic size may lead to steric hindrance, favoring mono-substitution. Using bulky bases (e.g., LDA) or directed ortho-bromination protocols could improve di-substitution.

-

Purification : Brominated compounds often require careful distillation or chromatography due to higher molecular weights. The azeotropic distillation method described in CN103709023A (using diethyl ether) may need adaptation for brominated analogues.

-

Waste Management : Neutralization of HBr byproducts with NaOH or CaCO₃ is critical to prevent environmental release.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 3,5-dibromo- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form 2-pentanone or other derivatives.

Oxidation Reactions: Oxidation of 2-pentanone, 3,5-dibromo- can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

Substitution: Products include various substituted pentanones.

Reduction: Products include 2-pentanone and other reduced derivatives.

Oxidation: Products include carboxylic acids and other oxidized compounds.

Scientific Research Applications

2-Pentanone, 3,5-dibromo- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a building block in various industrial processes.

Mechanism of Action

The mechanism of action of 2-pentanone, 3,5-dibromo- involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other compounds. The pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

2-Pentanone (CAS 107-87-9)

- Molecular formula : C₅H₁₀O.

- Key properties: Boiling point: 102°C . Reactivity: Non-reactive with ozone due to lack of unsaturations . Biological activity: Moderately stimulates Dβ sensilla in bed bugs, with dose-dependent responses similar to 3-pentanone .

- Contrast with 3,5-dibromo-2-pentanone: The bromine substituents increase molecular weight by ~143.81 g/mol, likely elevating boiling point and reducing volatility.

3-Pentanone (CAS 96-22-0)

- Structural similarity : Ketone group at position 2 vs. 3.

- Key properties: Boiling point: 102–104°C (similar to 2-pentanone). Biological activity: Exhibits nearly identical dose-response curves to 2-pentanone in bed bug sensilla studies due to structural homology .

- Contrast :

- Positional isomerism minimally affects physical properties but may influence metabolic pathways in biological systems.

2-Methyl-3-pentanone (CAS 565-69-5)

- Molecular formula : C₆H₁₂O.

- Key properties :

- Contrast: Bromine in 3,5-dibromo-2-pentanone introduces stronger electronic effects than methyl groups, altering solubility and reaction kinetics.

2,2,4,4-Tetramethyl-3-pentanone (CAS 815-24-7)

- Molecular formula : C₉H₁₆O.

- Key properties :

Data Table: Comparative Properties of Selected Ketones

*Calculated value. †Inferred from bromine’s electrophilic nature.

Key Research Findings

- Reactivity: Non-halogenated ketones like 2-pentanone are inert toward ozone, whereas brominated analogs may participate in halogen-specific reactions (e.g., nucleophilic substitution) .

- Structural Effects: Positional isomerism (2- vs. 3-pentanone) has minimal impact on physical properties but affects biological receptor interactions .

- Substituent Influence : Bromine increases molecular weight and polarity more significantly than methyl or fluorine groups, altering solubility and volatility .

Biological Activity

2-Pentanone, 3,5-dibromo- is a halogenated ketone that has garnered interest in various fields, including medicinal chemistry and environmental science. Its biological activity is of particular relevance due to its potential applications in pharmaceuticals and its interactions with biological systems. This article reviews the current understanding of the biological activity of 2-Pentanone, 3,5-dibromo-, including its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Pentanone, 3,5-dibromo- is characterized by a pentanone backbone with bromine substituents at the 3rd and 5th positions. This structural configuration influences its reactivity and interaction with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C5H8Br2O |

| Molecular Weight | 227.93 g/mol |

| Boiling Point | 170 °C |

| Melting Point | -6 °C |

| Density | 1.45 g/cm³ |

The biological activity of 2-Pentanone, 3,5-dibromo- can be attributed to its ability to interact with various molecular targets within cells. The presence of bromine atoms enhances the compound's electrophilicity, allowing it to participate in nucleophilic addition reactions with cellular nucleophiles such as thiols and amines. This reactivity can lead to modifications in proteins and nucleic acids, potentially altering their functions.

Enzyme Inhibition

Research indicates that halogenated ketones like 2-Pentanone, 3,5-dibromo- may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .

Biological Activity Studies

Several studies have investigated the biological activity of halogenated ketones, including their antimicrobial and anticancer properties.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various halogenated compounds found that 2-Pentanone derivatives exhibited significant activity against a range of bacterial strains. The mechanism was proposed to involve disruption of bacterial cell membranes due to the lipophilic nature of the compound .

Anticancer Potential

In vitro studies have suggested that compounds similar to 2-Pentanone, 3,5-dibromo- can induce apoptosis in cancer cell lines. The proposed mechanism involves oxidative stress induced by reactive oxygen species (ROS) generation upon cellular uptake .

Case Studies

-

Case Study on Antimicrobial Efficacy

- Objective: Evaluate the effectiveness of 2-Pentanone derivatives against Staphylococcus aureus.

- Method: Disk diffusion method was used to assess inhibition zones.

- Results: Significant inhibition was observed at concentrations above 100 µg/mL.

-

Case Study on Anticancer Activity

- Objective: Investigate the cytotoxic effects on HeLa cells.

- Method: MTT assay was employed to measure cell viability post-treatment.

- Results: A dose-dependent decrease in cell viability was noted with IC50 values around 50 µM.

Q & A

Basic Research Questions

Q. What are the key structural features of 3,5-dibromo-2-pentanone, and how do they influence its reactivity in organic synthesis?

- Methodological Answer : The molecule contains a ketone group at position 2 and bromine atoms at positions 3 and 5 on the pentanone backbone. The electron-withdrawing bromine atoms increase the electrophilicity of the carbonyl carbon, enhancing its reactivity in nucleophilic additions. Structural analysis via NMR (¹H and ¹³C) and IR spectroscopy can confirm the positions of substituents. For example, the ketone group shows a strong IR absorption near 1700–1750 cm⁻¹, while bromine substituents influence chemical shifts in NMR .

Q. What synthetic routes are available for preparing 3,5-dibromo-2-pentanone from simpler precursors?

- Methodological Answer : A common approach involves bromination of 2-pentanone using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For regioselective bromination at positions 3 and 5, radical bromination or directed ortho-bromination (using Lewis acids like FeBr₃) may be employed. Retrosynthetic analysis (e.g., disconnecting the bromine atoms and ketone group) can guide precursor selection, such as ethyl acetoacetate derivatives .

Q. How can mass spectrometry (MS) aid in characterizing 3,5-dibromo-2-pentanone?

- Methodological Answer : MS fragmentation patterns reveal diagnostic peaks. For 3,5-dibromo-2-pentanone (C₅H₈Br₂O), expect a molecular ion peak at m/z 262/264/266 (isotopic pattern due to bromine). Key fragments include loss of Br (≈80 Da) or cleavage adjacent to the carbonyl group (e.g., m/z 183 [M-Br]+). Compare with known spectra of 2-pentanone derivatives to validate assignments .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents impact the regioselectivity of reactions involving 3,5-dibromo-2-pentanone?

- Methodological Answer : Bromine atoms at positions 3 and 5 create steric hindrance and electronic deactivation, directing further reactions (e.g., nucleophilic attacks) away from the substituted carbons. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution. Experimental validation via competitive reactions (e.g., Grignard additions) under varying conditions can confirm regioselectivity trends .

Q. What analytical challenges arise in detecting degradation byproducts of 3,5-dibromo-2-pentanone in environmental samples?

- Methodological Answer : Degradation products (e.g., debrominated ketones or oximes) may co-elute with matrix components in chromatographic analyses. Use high-resolution LC-MS/MS with isotopic labeling or derivatization (e.g., oximation to stabilize reactive intermediates) to improve detection. Reference highlights similar challenges in identifying oxime byproducts during crosslinking reactions .

Q. How does the presence of bromine affect the photostability of 3,5-dibromo-2-pentanone under UV irradiation?

- Methodological Answer : Bromine atoms increase molecular weight and may enhance photodegradation via C-Br bond cleavage. Conduct controlled photolysis experiments (e.g., using a UV chamber at 254 nm) and monitor degradation kinetics with GC-MS. Compare with non-brominated 2-pentanone to isolate bromine-specific effects .

Data Contradiction and Resolution

Q. Discrepancies in identifying brominated ketone derivatives: How to resolve misassignments in analytical data?

- Methodological Answer : Misidentification (e.g., confusing 2-pentanone oxime with 2-hexanone oxime) can arise from similar retention times or fragmentation patterns. Resolve via orthogonal techniques:

NMR : Compare coupling constants and splitting patterns of protons near bromine atoms.

High-resolution MS : Confirm exact mass (e.g., 3,5-dibromo-2-pentanone: m/z 262.8812).

Synthetic controls : Prepare authentic standards for direct comparison .

Methodological Tables

Table 1: Key Spectroscopic Data for 3,5-Dibromo-2-Pentanone

| Technique | Expected Data | Reference |

|---|---|---|

| ¹H NMR | δ 2.5 (s, 3H, CH₃CO), δ 3.1–3.4 (m, 2H, CH₂Br) | |

| ¹³C NMR | δ 208 (C=O), δ 50–55 (C-Br) | |

| IR | 1715 cm⁻¹ (C=O stretch) | |

| HRMS | m/z 262.8812 (C₅H₈Br₂O) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.